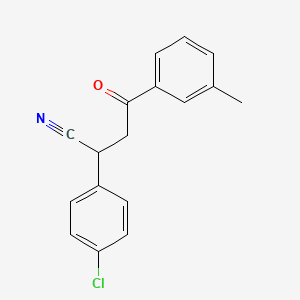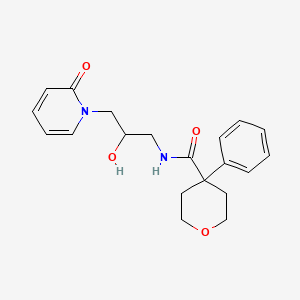
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.422. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Zhuravel et al. (2005) demonstrated the antimicrobial properties of novel carboxamide derivatives, showing significant activity against bacterial and fungal strains. These compounds, synthesized through reactions involving pyridoxal hydrochloride and various N-arylcyanoacetamides, exhibit potential as lead compounds for the development of new antimicrobial agents (Zhuravel et al., 2005).
Biological Evaluation and Anticancer Activities
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) found that these derivatives showed promising cytotoxic activity against cancer cell lines, highlighting the potential of such compounds in cancer therapy and inflammation regulation (Rahmouni et al., 2016).
Application in Heterocyclic Synthesis
Fadda et al. (2012) explored the utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This study underscores the importance of enaminonitriles in constructing various heterocyclic compounds, which are crucial in drug discovery and development (Fadda et al., 2012).
Antimicrobial Activity of Pyran Derivatives
Aytemir et al. (2003) reported on the synthesis and antimicrobial evaluation of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives. Their findings indicate that these compounds exhibit higher antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, than other synthesized compounds, demonstrating the therapeutic potential of pyran derivatives in combating infectious diseases (Aytemir et al., 2003).
Novel Synthesis Approaches
Li et al. (2013) developed a novel and environmentally friendly synthesis method for 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives using ionic liquids. This green chemistry approach offers advantages such as operational simplicity, mild reaction conditions, and high yields, contributing to the sustainable development of chemical synthesis processes (Li et al., 2013).
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17(15-22-11-5-4-8-18(22)24)14-21-19(25)20(9-12-26-13-10-20)16-6-2-1-3-7-16/h1-8,11,17,23H,9-10,12-15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZJYBQXCFJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

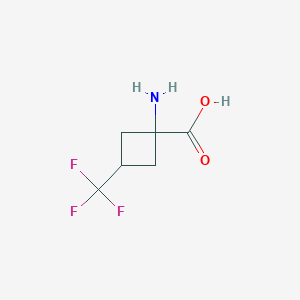

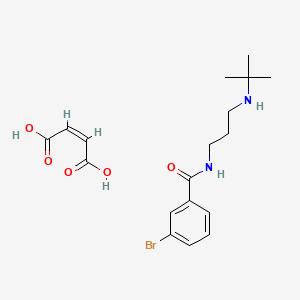
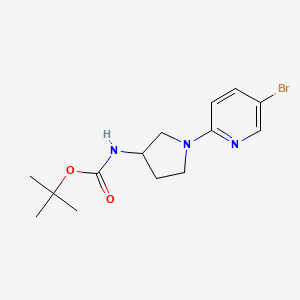
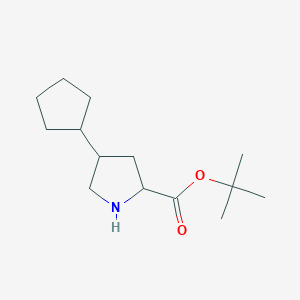
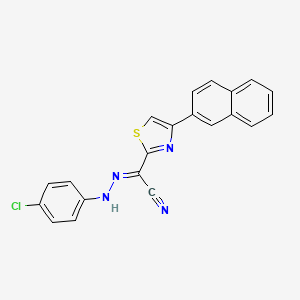
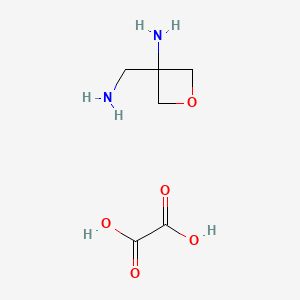

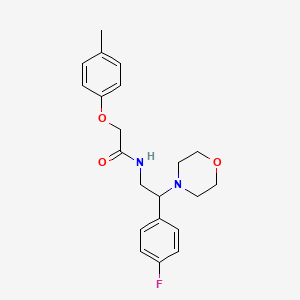
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2774915.png)

![3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2774919.png)

